![molecular formula C12H25N3O2 B13456574 tert-butyl N-[2-(piperazin-1-yl)propyl]carbamate CAS No. 1511460-82-4](/img/structure/B13456574.png)
tert-butyl N-[2-(piperazin-1-yl)propyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[2-(piperazin-1-yl)propyl]carbamate: is a chemical compound with the molecular formula C12H25N3O2. It is commonly used in organic synthesis and pharmaceutical research due to its versatile reactivity and functional groups. The compound is characterized by the presence of a piperazine ring, which is a common structural motif in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(piperazin-1-yl)propyl]carbamate typically involves the reaction of piperazine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like acetonitrile or dichloromethane at room temperature. The general reaction scheme is as follows:
Piperazine+tert-Butyl chloroformate→tert-Butyl N-[2-(piperazin-1-yl)propyl]carbamate
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can enhance the scalability and reproducibility of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the piperazine ring.
Oxidation and Reduction: The piperazine ring can be oxidized or reduced under specific conditions, leading to various derivatives.
Coupling Reactions: The compound can participate in coupling reactions with other organic molecules, forming more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkyl halides or sulfonates in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield N-alkylated piperazine derivatives, while oxidation can produce N-oxide derivatives.
Applications De Recherche Scientifique
Chemistry: tert-Butyl N-[2-(piperazin-1-yl)propyl]carbamate is used as a building block in the synthesis of various organic compounds. It is particularly valuable in the development of heterocyclic compounds and as a protecting group for amines.
Biology and Medicine: In medicinal chemistry, the compound is used in the design and synthesis of potential drug candidates. The piperazine ring is a common feature in many pharmaceuticals, including antipsychotics, antihistamines, and anti-infective agents.
Industry: The compound is used in the production of specialty chemicals and intermediates for agrochemicals and pharmaceuticals. Its reactivity and functional groups make it a versatile intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of tert-butyl N-[2-(piperazin-1-yl)propyl]carbamate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The piperazine ring can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity and function.
Comparaison Avec Des Composés Similaires
- tert-Butyl N-[2-(piperazin-1-yl)ethyl]carbamate
- tert-Butyl N-[3-(piperazin-1-yl)propyl]carbamate
- tert-Butyl N-[4-(piperazin-1-yl)butyl]carbamate
Uniqueness: tert-Butyl N-[2-(piperazin-1-yl)propyl]carbamate is unique due to its specific substitution pattern on the piperazine ring. This substitution pattern can influence the compound’s reactivity and interactions with biological targets, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
1511460-82-4 |
|---|---|
Formule moléculaire |
C12H25N3O2 |
Poids moléculaire |
243.35 g/mol |
Nom IUPAC |
tert-butyl N-(2-piperazin-1-ylpropyl)carbamate |
InChI |
InChI=1S/C12H25N3O2/c1-10(15-7-5-13-6-8-15)9-14-11(16)17-12(2,3)4/h10,13H,5-9H2,1-4H3,(H,14,16) |
Clé InChI |
BXSWJKNYUSVRQK-UHFFFAOYSA-N |
SMILES canonique |
CC(CNC(=O)OC(C)(C)C)N1CCNCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butylN-[(2S)-7-aminoheptan-2-yl]carbamatehydrochloride](/img/structure/B13456494.png)
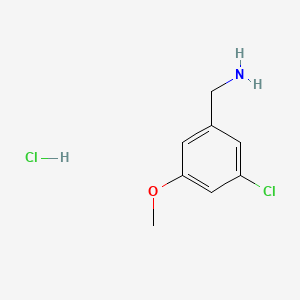
![1-Methoxypyrrolo[1,2-a]pyrazine-6-carbaldehyde](/img/structure/B13456504.png)
![2-[(2,2-Difluoroethyl)sulfanyl]acetic acid](/img/structure/B13456510.png)
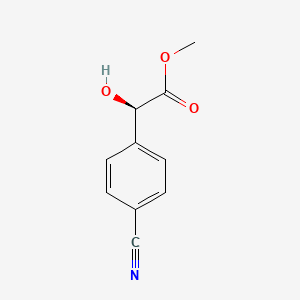
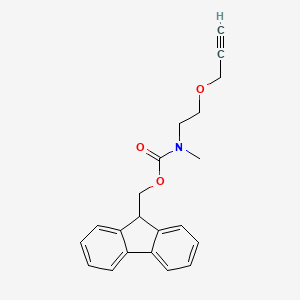
![4-[(Propane-2-sulfonyl)methyl]phenol](/img/structure/B13456525.png)
![1-[1-(2,2-difluoroethyl)-1H-1,3-benzodiazol-2-yl]methanamine dihydrochloride](/img/structure/B13456529.png)
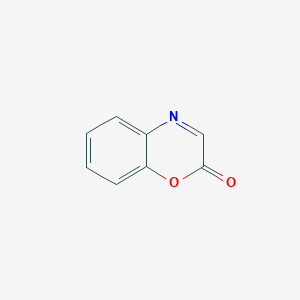
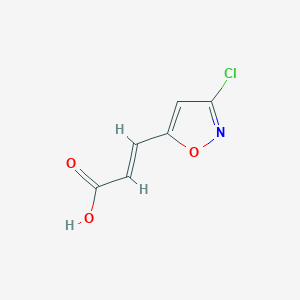

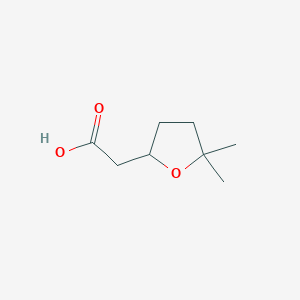
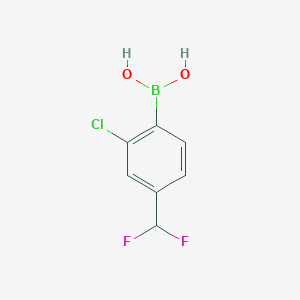
![2-[(2,4-Dichlorothiophen-3-yl)amino]acetic acid hydrochloride](/img/structure/B13456576.png)
